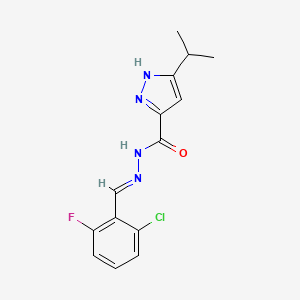

N'-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

N'-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 2-chloro-6-fluorobenzylidene moiety and a 3-isopropyl substituent on the pyrazole ring. Such compounds are typically synthesized via hydrazone formation between a pyrazole-carbohydrazide and a substituted benzaldehyde . Its crystallographic properties, if studied, would likely involve tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula |

C14H14ClFN4O |

|---|---|

Molecular Weight |

308.74 g/mol |

IUPAC Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H14ClFN4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-10(15)4-3-5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+ |

InChI Key |

IXISXHNSJQZUKJ-REZTVBANSA-N |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N'-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, the compound has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms in cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective antibacterial activity. This application is particularly relevant in the context of increasing antibiotic resistance, making the development of novel antimicrobial agents critical .

Materials Science

Nonlinear Optical Materials

In materials science, this compound has been explored for its nonlinear optical properties. Nonlinear optical materials are essential in the development of advanced photonic devices, including lasers and optical switches. The compound's unique molecular structure allows for significant light interaction, making it suitable for applications in optical communications and data processing .

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound may possess pesticidal properties, which can be beneficial in agricultural settings. Its effectiveness against certain pests could provide an alternative to conventional pesticides, contributing to sustainable agricultural practices .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This research supports the potential use of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Nonlinear Optical Applications

Another study focused on synthesizing and characterizing derivatives of this compound for nonlinear optical applications. The synthesized materials exhibited high optical nonlinearity, making them suitable candidates for photonic device fabrication. This research highlights the importance of exploring such compounds in advancing material science technologies.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations

Benzylidene Substituent Effects: The 2-chloro-6-fluoro substitution (as in the target compound and Compound 2) is associated with potent RTK inhibition. For example, Compound 2 showed sub-micromolar IC50 values against EGFR, VEGFR-2, and FLT-3 . This suggests that the electron-withdrawing Cl/F pair enhances binding to kinase active sites.

Pyrazole Substituent Effects :

- The 3-isopropyl group in the target compound may increase lipophilicity compared to 5-phenyl (E-DPPC) or 3-(2-ethoxyphenyl) (). This could influence membrane permeability and pharmacokinetics.

- Compound 2’s indolin-2-one core diverges from the pyrazole scaffold but retains the hydrazone linkage, demonstrating that kinase inhibition is achievable across diverse heterocyclic systems .

Theoretical and Experimental Characterization :

- E-DPPC underwent DFT calculations and vibrational spectroscopy, revealing intramolecular hydrogen bonding and charge transfer interactions that stabilize its structure . Similar analyses for the target compound could predict reactivity or binding modes.

- Crystallographic data for analogs (e.g., E-DPPC) were refined using SHELXL, highlighting the importance of this software in structural validation .

Activity Gaps: While the target compound’s 2-chloro-6-fluoro group aligns with active analogs, its 3-isopropyl substituent lacks direct activity data.

Biological Activity

N'-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15ClF N4O

- Molecular Weight : 304.75 g/mol

The presence of the pyrazole ring combined with various substituents contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In an in vivo model, this compound demonstrated significant inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs such as diclofenac sodium. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro studies showed that it exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that it is effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values obtained from these studies suggest that it has a significant cytotoxic effect, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

The biological activities of this compound are primarily attributed to its ability to modulate various biochemical pathways:

- COX Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.

- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.

- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and protein production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.